

## A Comparative Analysis of the Drug Interaction Profiles of Cudetaxestat and Ziritaxestat

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the drug interaction profiles of two investigational autotaxin inhibitors, **Cudetaxestat** (BLD-0409) and ziritaxestat (GLPG1690). Both compounds have been evaluated for the treatment of idiopathic pulmonary fibrosis (IPF), and understanding their potential for drug-drug interactions (DDIs) is critical for their clinical development and potential future use in combination with other therapies.

## **Executive Summary**

**Cudetaxestat** has demonstrated a low potential for clinically significant drug-drug interactions in Phase 1 clinical trials, including when co-administered with standard-of-care IPF therapies. In contrast, ziritaxestat has a more complex DDI profile, being a substrate and weak inhibitor of major drug-metabolizing enzymes and transporters, with preclinical and modeling data suggesting a higher risk of interactions.

# Mechanism of Action: Autotaxin-LPA Signaling Pathway

Both **Cudetaxestat** and ziritaxestat are inhibitors of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1][2] ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA, a bioactive lipid mediator that promotes fibrosis.[1][2] By inhibiting ATX, both drugs aim to reduce LPA levels and downstream pro-fibrotic signaling.[1][2]





Click to download full resolution via product page

Caption: Simplified Autotaxin-LPA signaling pathway.

## **Comparative Drug Interaction Profile**

The following tables summarize the known and predicted drug interaction profiles of **Cudetaxestat** and ziritaxestat based on available clinical and preclinical data.

### **Table 1: Cudetaxestat Drug Interaction Profile**



| Interacting Agent/Enzyme | Effect of Cudetaxestat                                     | Supporting Data                                                                                      |
|--------------------------|------------------------------------------------------------|------------------------------------------------------------------------------------------------------|
| Pirfenidone              | No significant effect on pirfenidone pharmacokinetics. [3] | Phase 1 DDI study<br>(NCT04939467) in healthy<br>volunteers.[4]                                      |
| Nintedanib               | No significant effect on nintedanib exposure.[3]           | Phase 1 DDI study (NCT04939467) in healthy volunteers and preclinical in vivo studies in rats.[3][5] |
| CYP1A2                   | No apparent inhibition.[6]                                 | Phase 1 CYP substrate interaction study (NCT04814498) using the Geneva cocktail.[6]                  |
| CYP2B6                   | No apparent inhibition.[6]                                 | Phase 1 CYP substrate interaction study (NCT04814498) using the Geneva cocktail.[6]                  |
| CYP2C9                   | No apparent inhibition.[6]                                 | Phase 1 CYP substrate interaction study (NCT04814498) using the Geneva cocktail.[6]                  |
| CYP2C19                  | Possible induction.[6]                                     | Phase 1 CYP substrate interaction study (NCT04814498) using the Geneva cocktail.[6]                  |
| CYP3A4                   | No apparent inhibition.[6]                                 | Phase 1 CYP substrate interaction study (NCT04814498) using the Geneva cocktail.[6]                  |

**Table 2: Ziritaxestat Drug Interaction Profile** 



| Interacting Agent/Enzyme                        | Effect of/on Ziritaxestat                                                               | Supporting Data                         |
|-------------------------------------------------|-----------------------------------------------------------------------------------------|-----------------------------------------|
| Nintedanib                                      | Ziritaxestat significantly increased nintedanib exposure (Cmax and AUC) in rats.[7]     | Preclinical in vivo study.[5]           |
| CYP3A4 Substrates (e.g.,<br>Midazolam)          | Ziritaxestat is predicted to increase the AUC of midazolam by 2.7-fold.[8]              | PBPK modeling.[8]                       |
| CYP3A4 Inhibitors (Moderate, e.g., Fluconazole) | Predicted to increase ziritaxestat AUC by 2.6-fold.[8]                                  | PBPK modeling.[8]                       |
| CYP3A4 Inhibitors (Strong, e.g., Voriconazole)  | Predicted to increase ziritaxestat AUC by 15-fold.[8]                                   | PBPK modeling.[8]                       |
| CYP3A4 Inducers (e.g.,<br>Efavirenz)            | Predicted to decrease ziritaxestat AUC by 3-fold.[8]                                    | PBPK modeling.[8]                       |
| OATP1B1 Substrates                              | Weak inhibitor.[8]                                                                      | In vitro data.[8]                       |
| P-glycoprotein (P-gp)<br>Substrates             | Potent inhibitor (in vitro).[3]                                                         | In vitro data.[3]                       |
| Pirfenidone                                     | Ziritaxestat exposure was<br>numerically lower in patients<br>receiving pirfenidone.[9] | Analysis of Phase 3 ISABELA studies.[9] |

# Experimental Methodologies Cudetaxestat: Clinical Drug-Drug Interaction Studies

- 1. Interaction with Pirfenidone and Nintedanib (NCT04939467): A Phase 1, open-label, randomized, crossover study was conducted in healthy adult volunteers to assess the effect of **Cudetaxestat** on the pharmacokinetics of pirfenidone and nintedanib.[4] Participants received single doses of pirfenidone or nintedanib alone and in combination with **Cudetaxestat**.[3] Blood samples were collected at predefined time points to determine the plasma concentrations and pharmacokinetic parameters of each drug.
- 2. Cytochrome P450 (CYP) Enzyme Interaction Study (NCT04814498): A Phase 1 study in healthy volunteers was conducted to evaluate the effect of **Cudetaxestat** on the activity of







major CYP enzymes.[6] The study utilized the "Geneva cocktail," a validated combination of probe substrates for different CYP isoforms.[6] The cocktail included caffeine (CYP1A2), bupropion (CYP2B6), flurbiprofen (CYP2C9), omeprazole (CYP2C19), dextromethorphan (CYP2D6), and midazolam (CYP3A4).[10] The pharmacokinetics of the probe drugs and their metabolites were assessed before and after administration of **Cudetaxestat** to determine its inhibitory or inducing potential.[6]





Click to download full resolution via product page

Caption: Workflow for Cudetaxestat's CYP interaction study.





# Ziritaxestat: Physiologically Based Pharmacokinetic (PBPK) Modeling

The drug interaction potential of ziritaxestat was primarily evaluated using a physiologically based pharmacokinetic (PBPK) network interaction model.[8] This in silico approach integrates in vitro data on metabolism and transport with physiological information to simulate the pharmacokinetics of a drug in various scenarios.

#### Model Development and Validation:

- In Vitro Data: Data on ziritaxestat's metabolism (primarily by CYP3A4), transport (substrate for P-gp and BCRP), and inhibition potential for various enzymes and transporters were used as inputs for the model.
- Clinical Data: Pharmacokinetic data from Phase 1 studies in healthy volunteers were used to build and validate the PBPK model.
- Validation: The model's predictive performance was verified by comparing simulated DDI results with observed clinical data for interactions with known inhibitors and substrates (e.g., itraconazole, rifampin).[8]

DDI Simulations: Once validated, the PBPK model was used to simulate the effect of coadministering ziritaxestat with various perpetrators (drugs that affect ziritaxestat) and victims (drugs affected by ziritaxestat).[8] These simulations predicted changes in pharmacokinetic parameters such as the area under the curve (AUC) and maximum concentration (Cmax).[8]





Click to download full resolution via product page

Caption: Workflow for ziritaxestat's PBPK-based DDI assessment.

### Conclusion

The available data suggest that **Cudetaxestat** has a more favorable drug interaction profile than ziritaxestat, with a lower likelihood of causing or being subject to clinically significant pharmacokinetic interactions. This is a crucial consideration for the development of new therapies for IPF, a disease where patients are often on multiple medications. The comprehensive PBPK modeling for ziritaxestat provided valuable predictions of its DDI liabilities, while the clinical DDI studies for **Cudetaxestat** have offered reassuring evidence of its low interaction potential. These findings are essential for guiding the design of future clinical trials and for informing the potential clinical use of these autotaxin inhibitors.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Drug-drug interaction prediction of ziritaxestat using a physiologically based enzyme and transporter pharmacokinetic network interaction model PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BLD-0409 | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 6. Drug–drug interaction prediction of ziritaxestat using a physiologically based enzyme and transporter pharmacokinetic network interaction model PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blade Therapeutics Presents Analyses from Phase 1 and Preclinical Studies of Cudetaxestat at the European Respiratory Society International Congress 2022 - BioSpace [biospace.com]
- 8. Autotaxin and LPA receptor signaling in cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Geneva cocktail for cytochrome p450 and P-glycoprotein activity assessment using dried blood spots PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Drug Interaction Profiles
  of Cudetaxestat and Ziritaxestat]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10854783#drug-interaction-profile-of-cudetaxestatversus-ziritaxestat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com